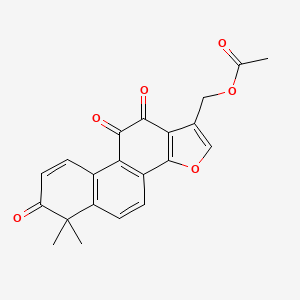
N-Acetyllactosamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyllactosamine-d3 is a deuterated form of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in the study of glycosylation processes and is often used as a building block in the synthesis of more complex glycoconjugates. The deuterium labeling (d3) allows for detailed structural and metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyllactosamine-d3 can be synthesized through enzymatic methods involving glycosyltransferases. One common approach involves the use of β1,4-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase to catalyze the formation of the disaccharide from lactose and N-acetylglucosamine . The reaction conditions typically include a buffered aqueous solution with specific pH and temperature settings optimized for enzyme activity.
Industrial Production Methods: For large-scale production, methods have been developed to avoid the use of column chromatography, allowing for the preparation of multigram quantities of N-Acetyllactosamine derivatives . These methods often involve transglycosylation reactions using lactose and N-acetylglucosamine as starting materials, with the reaction being carried out in a controlled environment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyllactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be catalyzed by galactose oxidase, leading to the formation of aldehyde derivatives . Reduction reactions may involve the use of reducing agents to convert aldehydes back to alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include galactose oxidase for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction conditions.
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which can be further modified to create more complex glycoconjugates. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
N-Acetyllactosamine-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex glycoconjugates. In biology, it serves as a ligand for lectins and is involved in various biological recognition events . In medicine, it is used in the study of glycosylation processes and the development of glycan-based therapeutics. In industry, it is used in the production of glycosylated proteins and other biopharmaceuticals .
Mécanisme D'action
The mechanism by which N-Acetyllactosamine-d3 exerts its effects involves its role as a glycan epitope. It acts as a binding ligand for lectins, which are proteins that recognize specific carbohydrate structures. This interaction is crucial for various biological processes, including cell-cell communication, immune response, and pathogen recognition . The molecular targets involved include galectins and other carbohydrate-binding proteins, which mediate the biological effects of this compound .
Comparaison Avec Des Composés Similaires
N-Acetyllactosamine-d3 is similar to other disaccharides such as lactose and N-acetyllactosamine. its deuterium labeling makes it unique for use in detailed structural and metabolic studies. Similar compounds include poly-N-acetyllactosamine, which is a polymer of N-Acetyllactosamine units and serves as a ligand for galectins . Another similar compound is N,N-diacetyllactosamine, which has additional acetyl groups and is used in similar biological applications .
By understanding the unique properties and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes, contributing to advancements in glycoscience and related fields.
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
386.37 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1D3 |
Clé InChI |
HESSGHHCXGBPAJ-IRQAITDLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)



